1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one
Description
Properties
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6-5-7(10(2)9-6)11-4-3-8(11)12/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMHCVOHWXOOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole, which is then reacted with azetidin-2-one.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or azetidinone rings are replaced with other groups.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one exhibits several significant biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound has notable activity against various bacterial strains. For example:
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 - 100 | 15 - 20 |
| Escherichia coli | 50 - 200 | 10 - 15 |
These results indicate that it may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has also been investigated for its potential in cancer treatment. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C6 Glioma | 5.13 | Induces apoptosis |
| L929 Healthy Cells | >10 | No cytotoxic effect |
Further investigations are required to fully elucidate its mechanism of action and therapeutic potential .
Study on Antimicrobial Effects
A study conducted by Çetin and Bildirici evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated that compounds similar to this exhibited minimal inhibitory concentrations against strains like Bacillus subtilis and Pseudomonas aeruginosa, demonstrating superior activity compared to standard antibiotics like amikacin .
Study on Anticancer Activity
In another study focusing on anticancer properties, researchers explored the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival. The analysis showed significant cell cycle arrest in treated cells .
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one with analogous compounds:
Key Observations:
- Ring Size and Strain: The azetidin-2-one core (4-membered) in the target compound contrasts with the 6-membered piperidin-2-one or piperidine rings in analogs.
- Functional Groups : The presence of a sulfonamide group in the piperidin-2-one derivative () may improve solubility and bioactivity, whereas the amine group in the piperidine analog () could facilitate hydrogen bonding in biological targets .
Biological Activity
1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one is a heterocyclic compound that combines the azetidine and pyrazole moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.19 g/mol
- CAS Number : 2031258-47-4
The compound features an azetidine ring, which is a four-membered saturated ring containing nitrogen, and a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. This dual-ring structure allows for various interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing pyrazole and azetidine rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization, thereby inhibiting cell division. In particular, the compound demonstrated efficacy in blocking the G2/M phase of the cell cycle in treated cells, leading to increased cell death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Substituents on the Pyrazole Ring : Variations in the substituents can enhance or diminish antibacterial potency.
- Azetidine Modifications : Altering the azetidine moiety may affect the compound's ability to interact with specific biological targets.
Study 1: Antibacterial Activity
A study conducted on a series of azetidine derivatives revealed that those containing the pyrazole moiety showed enhanced antibacterial properties compared to their counterparts without it. The study utilized a range of bacterial strains and reported that this compound had an MIC value of approximately 10 μg/mL against E. coli and S. aureus .
Study 2: Anticancer Mechanism
In another investigation focusing on cancer cell lines, it was found that treatment with this compound led to significant apoptosis rates in MCF7 breast cancer cells. The mechanism was attributed to the inhibition of tubulin polymerization, which was confirmed using flow cytometry and Western blot analysis .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
